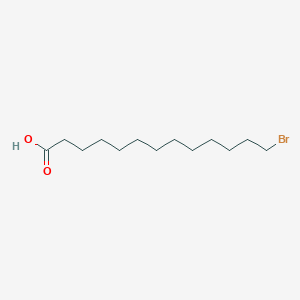

13-bromotridecanoic Acid

Übersicht

Beschreibung

13-bromotridecanoic Acid is an organic compound . It is also known as Tridecanoic acid, 13-bromo- . The molecular formula is C13H25BrO2 .

Synthesis Analysis

The synthesis of 13-bromotridecanoic Acid generally involves bromination of existing tridecanoic acid . The reaction usually involves the action of bromine on tridecanoic acid under appropriate reaction conditions, such as the addition of hydrobromic acid catalyst in alcohol at room temperature .Molecular Structure Analysis

The molecular structure of 13-bromotridecanoic Acid consists of a 13-carbon chain with a carboxylic acid group at one end and a bromine atom attached to the 13th carbon . The molecular weight is 293.24 .Chemical Reactions Analysis

13-bromotridecanoic Acid can be incorporated into other molecules. For example, it has been selectively incorporated in vitro into the pp60v-src polypeptide, a protein involved in cell transformation .Physical And Chemical Properties Analysis

13-bromotridecanoic Acid is a white or light yellow solid . It is insoluble in water at room temperature but can dissolve in organic solvents such as alcohols, ethers, and ketones .Wissenschaftliche Forschungsanwendungen

Synthesis and Labeling

- Synthesis of Labeled Fatty Acids : 13-Bromotridecanoic acid plays a role in synthesizing labeled fatty acids. For instance, carbon-13 labeled tetradecanoic acids are synthesized using derivatives like 1-bromotridecane. These acids are useful for preparing diacyl phosphatidylcholines, which have applications in research for studying lipid metabolism and related biological processes (Sparrow et al., 1983).

Microbial and Environmental Studies

- Microbial Turnover and Non-Extractable Residues in Soil : 13-Bromotridecanoic acid analogs, like 13C-labeled bromoxynil, are used to study microbial turnover in soil. Research on how bromoxynil, a nitrile herbicide, is processed in soil ecosystems utilizes such compounds. This helps in understanding the environmental impact and degradation pathways of herbicides in agricultural settings (Nowak et al., 2018).

Cancer Research

- Anti-Tumor Mechanisms : Compounds structurally similar to 13-Bromotridecanoic acid, like 13-methyltetradecanoic acid, are explored for their potential anti-tumor properties. They are studied for inducing apoptosis in cancer cells and inhibiting tumor growth, offering a promising direction for cancer therapy research (Yang et al., 2000), (Quan Mei-pin, 2013).

Pharmaceutical Studies

- Drug Delivery Systems : Modified forms of 13-Bromotridecanoic acid and its analogs are investigated in pharmaceutical research for improving drug delivery systems. For instance, formulations of isotretinoin (related to 13-cis-retinoic acid) with beta-cyclodextrins are studied to enhance its solubility and efficacy (Lin et al., 2007).

Pheromone Production Inhibition

- Inhibition of Pheromone Production : Research indicates that halofatty acids like 2-bromohexadecanoic acid can inhibit sex pheromone production in certain insects. This suggests a potential application in pest control strategies by targeting pheromone pathways in pests like moths (Hernanz et al., 1997).

Safety and Hazards

13-bromotridecanoic Acid has relatively low toxicity, but some basic safety measures should still be observed . During handling, appropriate protective equipment such as gloves, safety glasses, and lab coats should be worn . Contact with skin or inhalation of its dust should be avoided, and it should not be ingested . It should be stored in a sealed container to prevent contact with air humidity and light .

Eigenschaften

IUPAC Name |

13-bromotridecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BrO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRQVPLXJGRRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCBr)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459936 | |

| Record name | Tridecanoic acid, 13-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-bromotridecanoic Acid | |

CAS RN |

15462-16-5 | |

| Record name | Tridecanoic acid, 13-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide](/img/structure/B3047983.png)

![1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B3047995.png)

![8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B3047997.png)